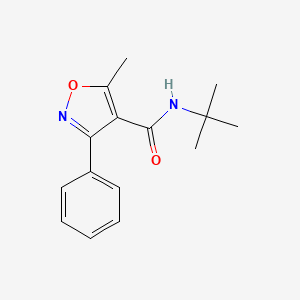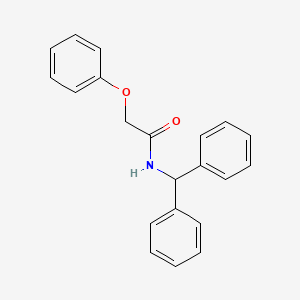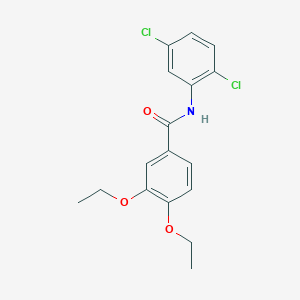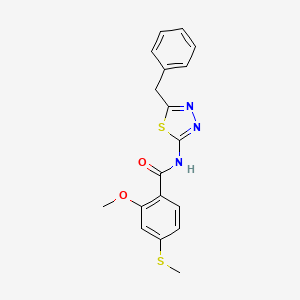
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide is a complex organic compound with the molecular formula C16H14N2O3S. It is known for its unique structure, which includes a benzamide core substituted with methoxy and methylsulfanyl groups, as well as a benzothiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzothiazole intermediate is then subjected to substitution reactions to introduce the methoxy group at the 6-position.
Coupling with Benzamide: The substituted benzothiazole is coupled with a benzamide derivative that has been pre-functionalized with a methoxy group at the 2-position and a methylsulfanyl group at the 4-position. This coupling is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methylsulfanyl group.
4-(methylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group at the 2-position.
2-methoxy-N-(1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide: Lacks the methoxy group at the 6-position of the benzothiazole ring.
Uniqueness
The presence of both methoxy and methylsulfanyl groups, along with the benzothiazole moiety, makes 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamide unique. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H16N2O3S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-10-4-7-13-15(8-10)24-17(18-13)19-16(20)12-6-5-11(23-3)9-14(12)22-2/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
NBCUGRBCOHLFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine](/img/structure/B11172594.png)


![N-(5-Cyclohexyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide](/img/structure/B11172607.png)
![4-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11172617.png)
![4-[Benzyl(ethyl)carbamoyl]phenyl acetate](/img/structure/B11172622.png)
![1-cyclohexyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11172625.png)



![3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11172646.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11172666.png)
![2,2-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11172668.png)
![3,6-Dichloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11172669.png)
